1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone is a synthetic compound developed as a potential therapeutic agent. While its specific source is not explicitly mentioned in the provided abstracts, its structural features and reported activity suggest it belongs to a class of molecules known as piperidine derivatives. These derivatives are often investigated for their potential interaction with the central nervous system, particularly with neurotransmitter receptors like dopamine and serotonin receptors. []
Based on the provided abstracts, 1,3-benzodioxol-5-yl[1-(2-chloro-6-fluorobenzyl)-3-piperidinyl]methanone is being investigated in the context of diabetes research. It is being studied in combination with 6-[(3R)-3-aminopiperidin-1-yl]-5-(2-chloro-5-fluorobenzyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, a compound known to inhibit dipeptidyl peptidase IV (DPP-IV). [, ] DPP-IV inhibitors are a class of oral antihyperglycemic agents used to manage type 2 diabetes. They work by increasing the levels of incretin hormones, which stimulate insulin secretion and decrease glucagon secretion, thereby regulating blood glucose levels. []
CAS No.: 1345-05-7
CAS No.:
CAS No.: 480-09-1
CAS No.: 64918-85-0
CAS No.: